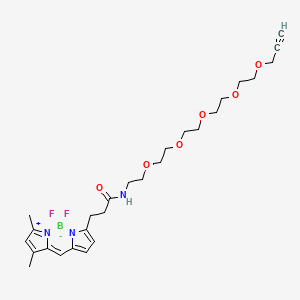

BDP FL-PEG5-propargyl

Overview

Description

BDP FL-PEG5-propargyl is a compound that features a boron-dipyrromethene (BDP) fluorophore linked to a polyethylene glycol (PEG) spacer arm, which terminates in a reactive propargyl group. This structure allows for site-specific conjugation via Click Chemistry, making it ideal for labeling antibodies, proteins, or probes. The hydrophilic PEG spacer enhances water solubility, making it suitable for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDP FL-PEG5-propargyl involves several steps:

Synthesis of BDP Fluorophore: The BDP fluorophore is synthesized by reacting pyrrole with a boron-containing compound under controlled conditions to form the boron-dipyrromethene core.

Attachment of PEG Spacer: The PEG spacer is then attached to the BDP fluorophore through a series of reactions involving esterification or amidation.

Introduction of Propargyl Group: Finally, the propargyl group is introduced to the PEG spacer via a nucleophilic substitution reaction, resulting in the formation of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of BDP Fluorophore: Large-scale synthesis of the BDP fluorophore using industrial reactors.

PEGylation: Attachment of the PEG spacer to the BDP fluorophore using automated systems to ensure consistency and purity.

Propargylation: Introduction of the propargyl group using high-throughput reactors to achieve the desired product in large quantities

Chemical Reactions Analysis

Types of Reactions

BDP FL-PEG5-propargyl undergoes several types of chemical reactions:

Click Chemistry: The propargyl group reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Substitution Reactions:

Common Reagents and Conditions

Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazoles.

Nucleophiles: Employed in substitution reactions to introduce different functional groups

Major Products

Triazoles: Formed from Click Chemistry reactions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions

Scientific Research Applications

BDP FL-PEG5-propargyl has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.

Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.

Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.

Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of BDP FL-PEG5-propargyl involves its ability to conjugate with target molecules via Click Chemistry. The propargyl group reacts with azides to form stable triazole linkages, allowing for the specific labeling of biomolecules. The BDP fluorophore provides strong fluorescence, enabling the visualization and tracking of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

BDP FL-PEG3-propargyl: Similar structure but with a shorter PEG spacer.

BDP FL-PEG7-propargyl: Similar structure but with a longer PEG spacer.

BDP FL-PEG5-azide: Contains an azide group instead of a propargyl group

Uniqueness

BDP FL-PEG5-propargyl is unique due to its optimal PEG spacer length, which provides a balance between water solubility and flexibility for conjugation. The propargyl group allows for efficient Click Chemistry reactions, making it a versatile tool for various applications .

Properties

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38BF2N3O6/c1-4-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-31-27(34)8-7-24-5-6-25-21-26-22(2)20-23(3)32(26)28(29,30)33(24)25/h1,5-6,20-21H,7-19H2,2-3H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYLESDPNBDJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCC#C)C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38BF2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

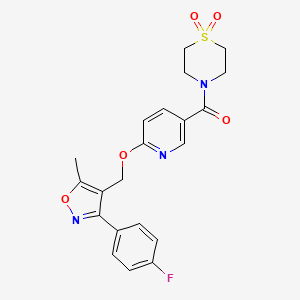

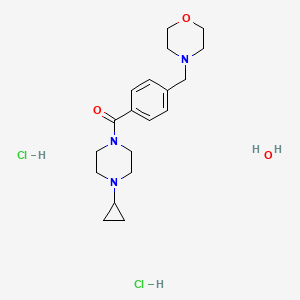

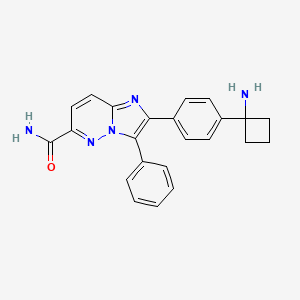

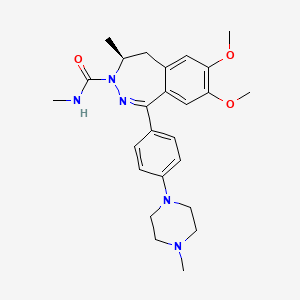

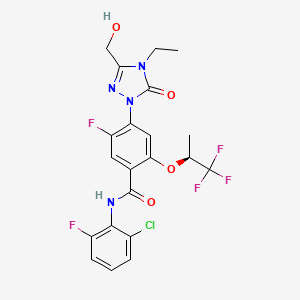

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.